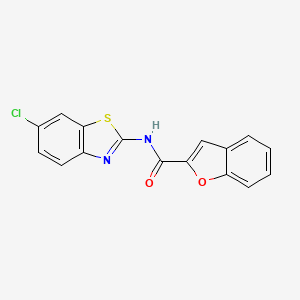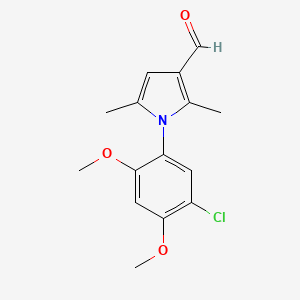![molecular formula C18H19ClN2O3 B5741388 N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide, also known as 4-CN-BINACA-ADB, is a synthetic cannabinoid that was first identified in 2014. It belongs to the indazole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. The compound has gained popularity in the research community due to its potent agonist activity at the CB1 and CB2 receptors.
Wirkmechanismus
The mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB involves its binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This results in the activation of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, mood, appetite, and immune function.
Biochemical and Physiological Effects:
Studies have shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB produces a range of biochemical and physiological effects in vivo. These include analgesia, sedation, hypothermia, and alterations in motor function. The compound has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB in lab experiments is its potent agonist activity at the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, the compound's high potency and potential for abuse also pose a risk for researchers, and caution should be exercised when handling and administering the compound.
Zukünftige Richtungen
There are several areas of future research that could further our understanding of the potential therapeutic applications of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB. These include:
1. Investigating the compound's effects on different types of pain, such as neuropathic pain and inflammatory pain.
2. Studying the compound's effects on cognitive function and memory.
3. Examining the compound's potential as a treatment for addiction and substance abuse disorders.
4. Investigating the compound's effects on immune function and inflammation.
5. Exploring the potential of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB as a therapeutic agent for various neurological disorders such as epilepsy and multiple sclerosis.
Conclusion:
In conclusion, N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB is a synthetic cannabinoid that has gained popularity in the research community due to its potent agonist activity at the CB1 and CB2 receptors. The compound has shown promise as a potential therapeutic agent for various conditions such as chronic pain, anxiety, and inflammation. However, caution should be exercised when handling and administering the compound due to its high potency and potential for abuse. Further research is needed to fully understand the compound's potential therapeutic applications and limitations.
Synthesemethoden
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB involves several steps, starting with the reaction of 4-methoxybenzoyl chloride with 3-chloro-4-(4-morpholinyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1H-indazole-3-carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB has been extensively studied in vitro and in vivo for its potential therapeutic applications. Its potent agonist activity at the CB1 and CB2 receptors makes it a promising candidate for the treatment of various conditions such as chronic pain, anxiety, and inflammation.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-15-5-2-13(3-6-15)18(22)20-14-4-7-17(16(19)12-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLBCZPBUSOXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-dimethylphenoxy)acetyl]azepane](/img/structure/B5741305.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5741311.png)
![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5741317.png)
![1-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5741333.png)


![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)
![1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5741368.png)
![4-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5741370.png)
![2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5741376.png)

![1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)
![4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B5741403.png)
![N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5741411.png)